6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid: is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional oxygen functionalities.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting xanthine oxidase. This enzyme is involved in the catabolism of purines, and its inhibition can be beneficial in treating conditions like gout and hyperuricemia .
Medicine: In medicine, derivatives of this compound are being explored for their anti-inflammatory, antiviral, and anticancer properties. The ability to modulate enzyme activity and interact with biological targets makes it a promising candidate for drug development .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the production of a wide range of products with various applications .
Mechanism of Action
The mechanism of action of 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms of hyperuricemia .
Comparison with Similar Compounds
- 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Propyl-1,6-dihydropyrimidine-4-carboxylic acid
- 6-Oxo-2-(propan-2-yloxy)-1,6-dihydropyrimidine-4-carboxylic acid
Comparison: Compared to similar compounds, 6-Oxo-2-propyl-1,6-dihydropyrimidine-4-carboxylic acid exhibits unique properties due to the presence of the propyl group at the 2-position. This substitution can influence the compound’s reactivity, solubility, and biological activity. For example, the propyl group may enhance the compound’s ability to interact with hydrophobic pockets in enzyme active sites, potentially increasing its inhibitory potency .
Properties
CAS No. |
1267835-36-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-oxo-2-propyl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-6-9-5(8(12)13)4-7(11)10-6/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BBKUGLPJXXZEAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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